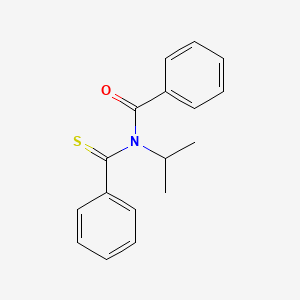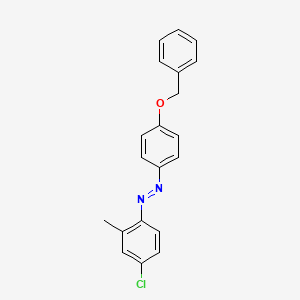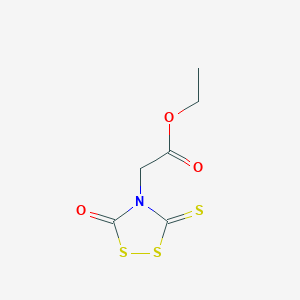
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate is a chemical compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of various organic combinations .
Vorbereitungsmethoden
The synthesis of Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-mercaptoacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the thiazolidine ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity .
Analyse Chemischer Reaktionen
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it is used in the synthesis of pharmaceuticals and other bioactive compounds .
Wirkmechanismus
The mechanism of action of Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity . The compound can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . This interaction can result in various pharmacological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate can be compared with other thiazolidine derivatives, such as 2-mercaptoacetic acid and ethyl acetoacetate . These compounds share similar structural features but differ in their specific functional groups and biological activities . The presence of the ethyl ester group in this compound enhances its solubility and bioavailability, making it a unique and valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
89570-24-1 |
|---|---|
Molekularformel |
C6H7NO3S3 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
ethyl 2-(3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate |
InChI |
InChI=1S/C6H7NO3S3/c1-2-10-4(8)3-7-5(9)12-13-6(7)11/h2-3H2,1H3 |
InChI-Schlüssel |
WCGBNLOOGPYJER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)SSC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


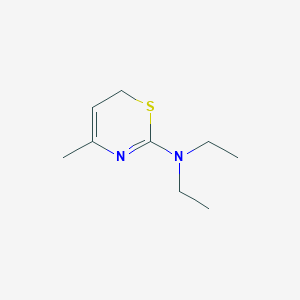
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
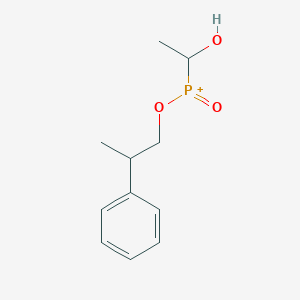
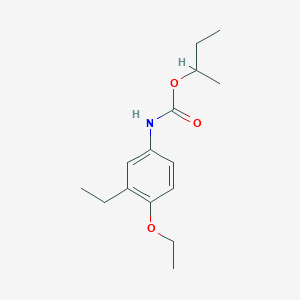
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
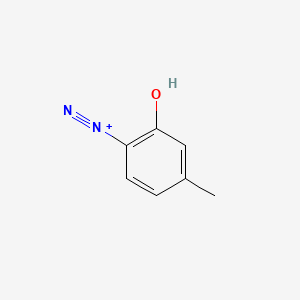
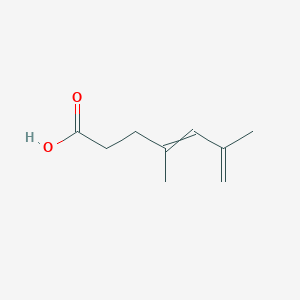
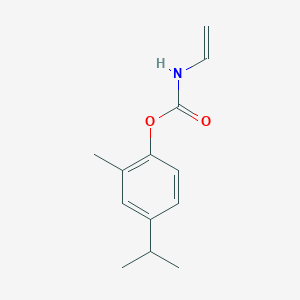
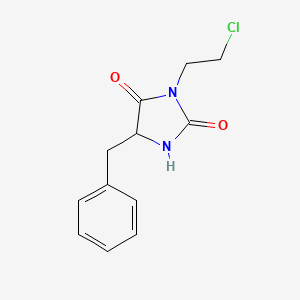
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)

